REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1C(O)=O.CC[N:15]([CH:19](C)C)C(C)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:29])C=CC=CC=1.[CH3:39][C:40]([OH:43])([CH3:42])[CH3:41]>C1(C)C=CC=CC=1>[F:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[NH:15][C:19](=[O:29])[O:43][C:40]([CH3:42])([CH3:41])[CH3:39]
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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FC1=C(C(=O)O)C=CC=C1OC
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Name
|
|
Quantity
|
3.07 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
12 mL
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Type
|
reactant
|
Smiles
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CC(C)(C)O
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Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
3.9 mL
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
was stirred over 4 Å molecular sieves (3 g) for 1 hour at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the mixture heated
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Type
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TEMPERATURE
|
Details
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at reflux for 18 hours
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Duration
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18 h
|
Type
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CUSTOM
|
Details
|
The cooled reaction mixture
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Type
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FILTRATION
|
Details
|
was filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Type
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DISSOLUTION
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Details
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The residue was dissolved in ethyl acetate (50 mL)
|
Type
|
WASH
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Details
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washed with 1N HCl solution, saturated sodium bicarbonate solution, water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (Biotage 40M; 2.5% ethyl acetate/hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1OC)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.27 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |